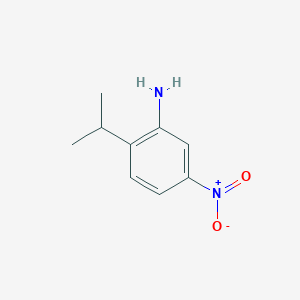

2-Isopropyl-5-nitroaniline

Beschreibung

Significance of Aromatic Nitro Compounds in Synthetic Organic Chemistry

Aromatic nitro compounds, characterized by a nitro group (-NO2) attached to an aromatic ring, are of paramount importance in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring. numberanalytics.comnumberanalytics.comnih.gov This characteristic makes them highly reactive and versatile intermediates for a wide range of chemical transformations. numberanalytics.comscispace.com

These compounds are extensively used as precursors for the synthesis of dyes, polymers, and pharmaceuticals. scispace.comresearchgate.net The conversion of the nitro group into other functional groups, such as amines, is a key step in the production of many industrial chemicals. numberanalytics.comnumberanalytics.com The reduction of aromatic nitro compounds to form aromatic amines is a particularly crucial reaction, providing the building blocks for numerous complex molecules. numberanalytics.com

Overview of Substituted Anilines as Versatile Precursors

Aniline (B41778), the simplest aromatic amine, and its substituted derivatives are fundamental building blocks in chemical synthesis. researchgate.netwikipedia.org The amino group attached to the aromatic ring makes these compounds highly susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. wikipedia.org

Substituted anilines are used in the manufacturing of a vast array of products, including polymers, dyes, and pharmaceuticals. researchgate.netwikipedia.org Their versatility stems from their ability to undergo various chemical reactions, such as diazotization, which allows the amino group to be converted into a wide range of other functionalities. wikipedia.org This reactivity makes them indispensable precursors for creating complex organic molecules with specific properties. tsijournals.comchemrxiv.org

Rationale for Focused Research on 2-Isopropyl-5-nitroaniline

The specific compound this compound has garnered significant interest due to its unique combination of functional groups.

This compound possesses a distinct molecular architecture, featuring both a bulky isopropyl group and an electron-withdrawing nitro group on the aniline frame. The presence and positioning of these substituents create a unique electronic and steric environment that dictates the molecule's reactivity.

The nitro group, being a strong deactivating group, directs incoming electrophiles to the meta positions relative to itself. nih.gov Simultaneously, the amino group is a powerful activating group, directing electrophiles to the ortho and para positions. The interplay between these two groups, along with the steric hindrance provided by the isopropyl group at the 2-position, results in a specific and predictable reactivity pattern for electrophilic aromatic substitution reactions. This controlled reactivity is highly valuable in multi-step organic syntheses.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 132475-93-5 |

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.21 g/mol |

| InChI Key | VKEVGYZHNPSPOF-UHFFFAOYSA-N |

| Purity | ≥97% |

| Data sourced from multiple references. sigmaaldrich.comcalpaclab.comnih.gov |

The unique structure of this compound makes it a promising intermediate in the synthesis of a variety of functional molecules. It serves as a key building block for creating more complex structures with potential applications in materials science and medicinal chemistry.

In the realm of advanced materials, this compound can be utilized in the production of specialized polymers and dyes. Its aromatic nature and reactive functional groups allow for its incorporation into polymer chains or for modification to create chromophores with specific light-absorbing properties.

Furthermore, this compound is being investigated for its role in the development of new bioactive molecules. Research has explored its use as a precursor for synthesizing compounds with potential therapeutic activities. For instance, it has been used in the synthesis of modulators of ATP-binding cassette (ABC) transporters, which are implicated in diseases such as cystic fibrosis. google.com The structural motifs derived from this compound are being studied for their potential antimicrobial and anticancer properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitro-2-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEVGYZHNPSPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597065 | |

| Record name | 5-Nitro-2-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132475-93-5 | |

| Record name | 5-Nitro-2-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Isopropyl 5 Nitroaniline

Synthetic Routes and Strategies

The synthesis of 2-Isopropyl-5-nitroaniline is predominantly achieved through the direct nitration of a pre-functionalized benzene (B151609) ring. The selection of starting materials and reaction conditions is critical to guide the regioselectivity of the nitration process and achieve the desired isomer.

N-Alkylation Approaches for Isopropyl Group Introduction

It is important to clarify a common point of confusion regarding the molecular structure of this compound. The isopropyl group is attached to the carbon at the second position of the aniline (B41778) ring (C-alkylation), not to the nitrogen atom of the amino group (N-alkylation). Therefore, N-alkylation methodologies, which would result in the formation of an N-isopropyl secondary amine, are not employed for the synthesis of this specific isomer.

However, for the purpose of chemical context, N-alkylation reactions on aniline derivatives are common synthetic procedures. These reactions typically involve the deprotonation of the amine followed by a nucleophilic attack on an alkyl halide.

In a general N-alkylation context, precursors such as 4-methyl-2-nitroaniline or 4-bromo-2-fluoro-1-nitrobenzene could be used. patsnap.com In the case of 4-bromo-2-fluoro-1-nitrobenzene, the fluorine atom is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution by an amine.

Typical conditions for N-alkylation of anilines involve a base and a polar aprotic solvent. A common system employs potassium carbonate (K₂CO₃) as the base to deprotonate the aniline's amino group, increasing its nucleophilicity. Dimethylformamide (DMF) is often used as the solvent due to its ability to dissolve the reactants and facilitate the substitution reaction.

Optimizing yield in N-alkylation reactions often involves controlling the stoichiometry of the reactants, reaction temperature, and time. The choice of base and solvent is also crucial. For instance, stronger bases or higher temperatures might be required for less reactive alkyl halides, but this can also lead to an increase in side products.

Nitration Pathways for Aromatic Ring Functionalization

The most direct and documented method for synthesizing this compound is the electrophilic nitration of 2-isopropylaniline. chemicalbook.com This pathway functionalizes the aromatic ring by introducing a nitro group at a specific position determined by the directing effects of the substituents already present.

The general procedure involves treating 2-isopropylaniline with a nitrating agent, typically a mixture of nitric acid and a strong acid like hydrochloric or sulfuric acid, at reduced temperatures to control the reaction's exothermicity. chemicalbook.com

A representative synthesis is detailed below:

Starting Material : 2-isopropylaniline

Reagents : 70% Nitric acid (HNO₃) and concentrated Hydrochloric acid (HCl)

Reaction Conditions : The solution of 2-isopropylaniline in concentrated hydrochloric acid is cooled to 0 °C. Nitric acid is added dropwise, and the mixture is stirred for 30 minutes at this temperature. chemicalbook.com

Work-up : The reaction is quenched by pouring it into ice water, followed by extraction with ethyl acetate. The combined organic layers are then washed with a saturated sodium bicarbonate solution. chemicalbook.com

Purification and Yield : The final product is purified using silica (B1680970) gel column chromatography. This process yields the target compound, this compound, as a dark red oil with a reported yield of 16%. chemicalbook.com

Interactive Data Table: Synthesis of this compound via Nitration

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 2-isopropylaniline | chemicalbook.com |

| Reagents | 70% HNO₃, conc. HCl | chemicalbook.com |

| Temperature | 0 °C | chemicalbook.com |

| Reaction Time | 30 minutes | chemicalbook.com |

| Product Form | Dark red oil | chemicalbook.com |

| Yield | 16% | chemicalbook.com |

The formation of this compound as the primary product is governed by the principles of electrophilic aromatic substitution and the directing effects of the substituents on the starting material, 2-isopropylaniline. ulisboa.pt

Amino Group (-NH₂) : In neutral or basic conditions, the amino group is a powerful activating ortho-, para-director. However, nitration is conducted in strong acid, which protonates the amino group to form the anilinium ion (-NH₃⁺).

Anilinium Ion (-NH₃⁺) : This protonated form is strongly deactivating and a meta-director.

Isopropyl Group (-CH(CH₃)₂) : This alkyl group is a weakly activating ortho-, para-director.

In the acidic reaction medium, the directing effect of the meta-directing anilinium ion at position 1 and the ortho-, para-directing isopropyl group at position 2 synergistically favor substitution at the C5 position. The anilinium ion directs the incoming electrophile (the nitronium ion, NO₂⁺) to positions 3 and 5. The isopropyl group directs to positions 3, 5 (para), and 1 (blocked). Both groups, therefore, direct the substitution to the 5-position, leading to the formation of this compound. The relatively low yield of 16% suggests the formation of other isomers and side products during the reaction. chemicalbook.com

Control of Reaction Parameters for Desired Substitution

The synthesis of this compound is typically achieved through the direct nitration of 2-isopropylaniline. chemicalbook.com The control of regioselectivity—that is, the position of the incoming nitro group—is a critical challenge governed by the directing effects of the functional groups already present on the benzene ring. The amino group (-NH₂) is a strongly activating ortho-, para-director, while the isopropyl group is a weakly activating ortho-, para-director. However, the desired product features the nitro group at the 5-position, which is meta to the amino group.

This specific substitution is achieved by conducting the reaction in a highly acidic medium, such as concentrated hydrochloric acid. chemicalbook.com In the presence of strong acid, the basic amino group is protonated to form an anilinium ion (-NH₃⁺). This anilinium group is a deactivating, meta-directing group. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺, generated from nitric acid) is directed to the position meta to the -NH₃⁺ group. The isopropyl group directs ortho and para to itself. The 5-position is both meta to the anilinium ion and ortho to the isopropyl group, thus satisfying both directing effects and leading to the formation of the desired this compound isomer.

Key reaction parameters that must be controlled include:

Temperature: The reaction is typically run at low temperatures (e.g., 0 °C) to control the rate of reaction and prevent the formation of unwanted byproducts. chemicalbook.com

Acid Concentration: A high concentration of a strong acid is necessary to ensure the complete protonation of the amino group to the meta-directing anilinium ion.

Reagent Addition: The nitrating agent (e.g., concentrated nitric acid) is added slowly to the solution of the aniline in acid to maintain temperature control and prevent side reactions. chemicalbook.com

Reduction of Nitro Groups to Amino Functionalities

The reduction of an aromatic nitro group (-NO₂) to a primary amino group (-NH₂) is a fundamental transformation in organic synthesis. youtube.com This reaction is essential for producing anilines, which are precursors to a wide range of dyes, pharmaceuticals, and other specialty chemicals. Several methods are available for this conversion, broadly categorized as chemical reduction and catalytic hydrogenation.

Chemical reduction methods employ stoichiometric amounts of a reducing agent to convert the nitro group. These methods are widely used in laboratory settings due to their reliability and tolerance for various functional groups.

Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is an inexpensive and safe reducing agent capable of reducing aromatic nitro compounds to anilines. organic-chemistry.org The reaction is often carried out in an aqueous system, sometimes with a phase-transfer catalyst to facilitate the reaction between the water-soluble dithionite and the organic-soluble nitro compound. researchgate.netsciencemadness.org Sodium dithionite is considered a useful alternative to metal-based reducing agents. sciencemadness.org

Iron in Acetic Acid (Fe/AcOH): The use of iron metal in an acidic medium is a classic and highly effective method for nitro group reduction, known as the Béchamp reduction. researchgate.net This method is valued for its mildness and high degree of chemoselectivity, meaning it can selectively reduce a nitro group without affecting other reducible functionalities like ketones, alkynes, or nitriles. commonorganicchemistry.comsciencemadness.org The reaction involves the oxidation of iron to an iron salt while the nitro group is reduced. commonorganicchemistry.comcommonorganicchemistry.com

Table 1: Comparison of Chemical Reducing Agents for Nitro Groups

| Feature | Sodium Dithionite (Na₂S₂O₄) | Iron in Acetic Acid (Fe/AcOH) |

|---|---|---|

| Typical Conditions | Aqueous solution, often with a co-solvent or phase-transfer catalyst sciencemadness.org | Refluxing acetic acid or ethanol/acid mixture commonorganicchemistry.comcommonorganicchemistry.com |

| Selectivity | Good for nitro groups | Excellent; tolerates many other functional groups researchgate.netsciencemadness.org |

| Advantages | Inexpensive, avoids heavy metal waste (compared to Sn or Zn) organic-chemistry.org | Low cost, mild conditions, high chemoselectivity commonorganicchemistry.comsciencemadness.org |

| Disadvantages | Poor solubility in organic solvents, may require biphasic systems sciencemadness.org | Requires removal of iron sludge during workup |

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes. This process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. commonorganicchemistry.comwikipedia.org Catalytic hydrogenation with Pd/C is often the preferred method. commonorganicchemistry.com The reaction is typically carried out in a solvent such as ethanol or methanol (B129727) under a pressurized atmosphere of hydrogen.

While generally efficient, this process can present safety risks. The reaction is highly exothermic, and unstable hydroxylamine (B1172632) intermediates can be formed, which may decompose and lead to uncontrolled temperature increases. mt.com Therefore, careful monitoring of temperature and hydrogen uptake is crucial for safe and effective scale-up. mt.com The choice of catalyst and reaction conditions can also influence selectivity, particularly in molecules with other reducible groups, such as halogens, where dehalogenation can be an unwanted side reaction. commonorganicchemistry.com

Multi-Step Synthesis Sequences

The preparation of this compound is a clear example of a multi-step synthesis where functional groups are introduced and manipulated in a specific order to achieve the target molecule.

The synthesis of this compound from 2-isopropylaniline is an example of a stepwise functional group transformation. The key step is an electrophilic aromatic substitution reaction. chemicalbook.com

Protonation of the Amine: The starting material, 2-isopropylaniline, is dissolved in a strong acid like concentrated hydrochloric acid. This protonates the amino group, transforming it into the meta-directing anilinium ion (-NH₃⁺).

Nitration: A nitrating agent, typically a solution of 70% nitric acid, is added dropwise to the acidic solution at a controlled low temperature (0 °C). The nitronium ion (NO₂⁺) generated in situ acts as the electrophile, attacking the benzene ring at the 5-position, which is sterically accessible and electronically favored due to the meta-directing anilinium ion and the ortho-directing isopropyl group. chemicalbook.com

This sequence ensures the correct placement of the nitro group, which would be difficult to achieve otherwise due to the powerful ortho-, para-directing nature of an unprotected amino group.

After the reaction is complete, a series of steps are required to isolate and purify the this compound product. chemicalbook.com

Quenching: The reaction mixture is poured into ice water to stop the reaction and precipitate the crude product. chemicalbook.com

Extraction: The aqueous mixture is extracted with an organic solvent, such as ethyl acetate (EtOAc), to transfer the desired organic product from the aqueous phase to the organic phase. chemicalbook.com

Washing: The combined organic layers are washed with a basic solution, like saturated sodium bicarbonate (NaHCO₃), to neutralize any remaining strong acid from the reaction mixture. This is followed by washing with brine to remove residual water.

Drying and Concentration: The organic phase is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and then concentrated under reduced pressure to remove the solvent, yielding the crude product.

Purification: The final purification is typically achieved by silica gel column chromatography. The crude product is loaded onto a silica gel column and eluted with a solvent system, such as a mixture of ethyl acetate and hexane, to separate the target compound from any impurities or side products, yielding pure this compound as a dark red oil. chemicalbook.com

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of this compound often involves harsh reagents and generates considerable waste. In response, the adoption of green chemistry principles is paramount for developing sustainable and efficient manufacturing processes.

Environmentally Benign Reagents and Solvents

A primary focus of green chemistry is the substitution of hazardous reagents and solvents with safer alternatives. In the context of this compound synthesis, which typically involves the nitration of 2-isopropylaniline, several greener approaches are being explored.

Alternative Nitrating Agents: Conventional nitration relies on a mixture of concentrated nitric and sulfuric acids, a notoriously corrosive and polluting combination. Research into milder and more selective nitrating agents is ongoing. Options such as dinitrogen pentoxide (N₂O₅) and tert-butyl nitrite (B80452) offer more environmentally friendly alternatives. rsc.orgrsc.org For instance, dinitrogen pentoxide can be used in greener solvents like liquefied 1,1,1,2-tetrafluoroethane, minimizing acidic waste. nih.gov Another approach involves the use of metal nitrates, such as iron(III) nitrate, which can act as both a promoter and a nitro source under milder conditions. rsc.org The use of clay-supported copper nitrate ("Claycop") also presents an environmentally benign option for nitration reactions. sibran.ru

Greener Solvents: The use of volatile organic compounds (VOCs) as solvents is a major environmental concern. Green chemistry advocates for the use of alternative solvents with lower toxicity and environmental impact. For nitration reactions, ionic liquids and supercritical fluids are being investigated as potential replacements for traditional organic solvents. chemistryjournals.net Water, being non-toxic and abundant, is also a highly attractive green solvent for certain reactions. chemistryjournals.net

Catalytic Systems: The development of solid acid catalysts, such as zeolites and supported metal oxides, offers a significant advantage over traditional liquid acids. chemistryviews.orgresearchgate.net These catalysts are often recyclable, non-corrosive, and can enhance selectivity, thereby reducing waste generation. rsc.org For example, tungsten oxide supported on mesoporous silica has been shown to be an effective and recyclable catalyst for the liquid-phase nitration of aromatic compounds. researchgate.net

The following table summarizes some environmentally benign reagents and solvents that could be applied to the synthesis of this compound:

| Reagent/Solvent Type | Examples | Potential Benefits |

| Nitrating Agents | Dinitrogen pentoxide (N₂O₅), tert-Butyl nitrite, Iron(III) nitrate, Clay-supported copper nitrate | Milder reaction conditions, reduced acidic waste, improved selectivity. rsc.orgrsc.orgrsc.orgsibran.ru |

| Solvents | Ionic liquids, Supercritical fluids, Water | Reduced toxicity and environmental impact, potential for improved reaction rates and selectivity. chemistryjournals.net |

| Catalysts | Zeolites, Supported metal oxides (e.g., WO₃/SiO₂) | Recyclability, non-corrosive nature, enhanced selectivity, waste reduction. rsc.orgchemistryviews.orgresearchgate.net |

Energy Efficiency in Synthetic Protocols

Minimizing energy consumption is a cornerstone of green chemistry. researchgate.net Traditional nitration reactions are often highly exothermic and require careful temperature control, which can be energy-intensive. vapourtec.com Process intensification techniques, such as continuous-flow synthesis, offer a promising avenue for improving energy efficiency. beilstein-journals.orgnih.govdoaj.org

Continuous-Flow Synthesis: This technology utilizes microreactors or flow reactors, which offer superior heat and mass transfer compared to batch reactors. This allows for better control over reaction parameters, leading to higher yields, improved safety, and reduced energy consumption. beilstein-journals.orgnih.govdoaj.org The small reaction volumes in flow systems also minimize the risks associated with highly exothermic reactions like nitration. vapourtec.com

Microwave and Ultrasound-Assisted Synthesis: The use of alternative energy sources like microwave irradiation and ultrasound can significantly accelerate reaction rates, often leading to shorter reaction times and lower energy input compared to conventional heating methods. sibran.ruresearchgate.net Microwave-assisted nitration, for instance, can be more energy-efficient and lead to cleaner reactions. researchgate.net

The table below highlights some energy-efficient synthetic protocols applicable to the synthesis of this compound:

| Protocol | Description | Energy Efficiency Benefits |

| Continuous-Flow Synthesis | Reactions are carried out in a continuous stream within microreactors or flow reactors. | Superior heat transfer, better temperature control, reduced reaction times, and lower overall energy consumption. beilstein-journals.orgnih.govdoaj.org |

| Microwave-Assisted Synthesis | Microwave irradiation is used to heat the reaction mixture. | Rapid and uniform heating, leading to significantly shorter reaction times and reduced energy usage. researchgate.net |

| Ultrasound-Assisted Synthesis | High-frequency sound waves are used to promote the reaction. | Enhanced mass transfer and reaction rates, potentially lowering the required temperature and energy input. researchgate.net |

Mechanistic Investigations of Synthetic Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes, improving selectivity, and minimizing by-product formation.

Elucidation of Reaction Mechanisms (e.g., N-alkylation, nitration, reduction)

The primary synthetic route to this compound involves the nitration of 2-isopropylaniline. This is an electrophilic aromatic substitution reaction. The generally accepted mechanism for aromatic nitration involves the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid in the presence of a stronger acid, typically sulfuric acid. rsc.orgkhanacademy.org

The nitronium ion then attacks the electron-rich aromatic ring of 2-isopropylaniline to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. stackexchange.com Finally, a proton is abstracted from the ring by a weak base to restore aromaticity and yield the nitro-substituted product. doaj.orgkhanacademy.org

However, the nitration of anilines is complicated by the basicity of the amino group. In the strongly acidic conditions of the reaction, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director, which can lead to the formation of undesired meta-isomers. stackexchange.comacs.orgyoutube.com To circumvent this, the amino group is often protected, for example, by acetylation, prior to nitration. The protecting group can then be removed after the nitration step. khanacademy.org

The regioselectivity of the nitration of 2-isopropylaniline, leading to the desired 5-nitro isomer, is governed by the directing effects of the amino (-NH₂) and isopropyl (-CH(CH₃)₂) groups. Both are ortho-, para-directing groups. The isopropyl group at the 2-position sterically hinders the approach of the electrophile to the 3-position (one of the ortho positions relative to the amino group). The nitro group is therefore directed to the 5-position (para to the isopropyl group and meta to the amino group if protonated, but para to the amino group if unprotonated).

Role of Catalysts and Reagents in Reaction Kinetics and Selectivity

Catalysts and reagents play a pivotal role in controlling the rate and outcome of the synthesis of this compound.

Catalysts in Nitration: The choice of catalyst can significantly influence the regioselectivity of the nitration reaction. Solid acid catalysts, such as zeolites, can offer shape selectivity, favoring the formation of specific isomers due to the constraints of their pore structures. chemistryviews.org This can be particularly useful in directing the nitration of substituted anilines to the desired position. Copper-catalyzed nitration of protected anilines has also been reported as a practical method that proceeds under mild conditions. chemistryviews.org

Reagents and Reaction Conditions: The nature of the nitrating agent and the reaction conditions also have a profound impact on the kinetics and selectivity. For instance, using milder nitrating agents can help to avoid the protonation of the aniline and the subsequent formation of meta-isomers. rsc.orgrsc.org Solvent choice is also critical; polar solvents can stabilize the charged intermediates in the reaction, potentially affecting the reaction rate and product distribution. beilstein-journals.org

The following table details the role of various catalysts and reagents in the synthesis:

| Catalyst/Reagent | Role in Reaction | Impact on Kinetics and Selectivity |

| Sulfuric Acid | Acts as a catalyst to generate the nitronium ion (NO₂⁺). | Increases the reaction rate by providing a high concentration of the electrophile. Can lead to a mixture of isomers due to protonation of the aniline. rsc.org |

| Solid Acid Catalysts (e.g., Zeolites) | Provide acidic sites for the generation of the nitronium ion and can offer shape selectivity. | Can enhance the formation of the desired para-isomer due to steric constraints within the catalyst pores. chemistryviews.org |

| Copper Catalysts | Can catalyze the nitration of protected anilines under milder conditions. | May proceed through a radical pathway, offering an alternative mechanism and potentially different selectivity. chemistryviews.org |

| Milder Nitrating Agents (e.g., tert-Butyl nitrite) | Provide a source of the nitro group under less acidic conditions. | Can prevent the protonation of the amino group, thus favoring ortho- and para-nitration and improving selectivity for the desired product. rsc.orgrsc.org |

Advanced Spectroscopic and Computational Analysis of 2 Isopropyl 5 Nitroaniline

Structural Elucidation and Characterization

The definitive structure of 2-Isopropyl-5-nitroaniline is established through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, the connectivity of atoms, and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals and confirmation of the compound's constitution.

The ¹H NMR spectrum of this compound provides precise information about the chemical environment of the protons in the molecule. Experimental data recorded in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for the aromatic, isopropyl, and amine protons. chemicalbook.com

The aromatic region of the spectrum displays three signals corresponding to the protons on the benzene (B151609) ring.

A doublet of doublets at δ 7.60 ppm is assigned to the proton at the C4 position. It shows coupling to both the C3 proton (ortho-coupling, J = 8.1 Hz) and the C6 proton (meta-coupling, J = 2.7 Hz).

A doublet at δ 7.50 ppm corresponds to the proton at the C6 position, showing only meta-coupling to the C4 proton (J = 2.7 Hz).

A doublet at δ 7.23 ppm is attributed to the proton at the C3 position, exhibiting ortho-coupling with the C4 proton (J = 8.7 Hz).

The aliphatic region is characterized by signals from the isopropyl group.

A septet observed at δ 2.91 ppm is characteristic of the methine (-CH) proton, which is split by the six equivalent protons of the two methyl groups (J = 6.6 Hz).

A doublet at δ 1.28 ppm, integrating to six protons, represents the two equivalent methyl (-CH₃) groups, which are coupled to the single methine proton (J = 6.9 Hz).

The protons of the primary amine (-NH₂) group typically appear as a broad singlet; however, this signal was not explicitly reported in the available data. chemicalbook.com Its chemical shift can be variable and is often influenced by solvent, concentration, and temperature.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H4 | 7.60 | dd (doublet of doublets) | 8.1, 2.7 | 1H |

| H6 | 7.50 | d (doublet) | 2.7 | 1H |

| H3 | 7.23 | d (doublet) | 8.7 | 1H |

| CH (isopropyl) | 2.91 | sept (septet) | 6.6 | 1H |

| CH₃ (isopropyl) | 1.28 | d (doublet) | 6.9 | 6H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. While specific experimental ¹³C NMR data for this compound is not detailed in the reviewed literature, the expected chemical shifts can be predicted based on the electronic environment of each carbon. The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the structure: six for the aromatic ring and three for the isopropyl group. The carbons attached to the electron-withdrawing nitro group and the electron-donating amino group, as well as the carbon bearing the isopropyl substituent, would exhibit characteristic downfield or upfield shifts.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for confirming the structural assignment of complex molecules. emerypharma.comsdsu.edu

COSY spectra establish proton-proton (¹H-¹H) coupling networks, which would confirm the connectivity between the H3 and H4 protons on the aromatic ring, as well as the coupling between the methine and methyl protons of the isopropyl group.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each protonated carbon. nih.gov

Although these techniques are standard for structural elucidation, specific 2D NMR studies for this compound have not been reported in the surveyed scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of the amine, nitro, and isopropyl-substituted aromatic structures.

Key expected absorption bands include:

N-H Stretching: The primary amine (-NH₂) group typically shows two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

N-O Stretching: The nitro (-NO₂) group is characterized by two strong absorption bands: an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group occurs just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

C=C Stretching: Aromatic ring carbon-carbon double bond stretching vibrations typically result in several peaks in the 1450-1600 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1345 - 1385 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H (Isopropyl) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation patterns of the molecule. chemguide.co.uk

The molecular formula of this compound is C₉H₁₂N₂O₂, corresponding to a molecular weight of approximately 180.20 g/mol . nih.gov High-resolution mass spectrometry would confirm its exact mass of 180.089877 Da. nih.gov In soft ionization techniques like electrospray ionization (ESI), the compound is readily detected as its protonated molecular ion, [M+H]⁺, at an m/z of approximately 181. chemicalbook.comuni.lu

Under electron impact (EI) ionization, the molecular ion (M⁺) is expected to undergo characteristic fragmentation. The stable aromatic ring means the molecular ion peak should be observable. libretexts.org Key fragmentation pathways would likely include:

Benzylic Cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion to form a stable benzylic cation at m/z 165. This is often a highly favorable fragmentation pathway for isopropyl-substituted aromatic rings.

Loss of Nitro Group Components: Fragmentation of the nitro group can occur through the loss of a nitro radical (•NO₂, 46 Da) to yield an ion at m/z 134, or through the loss of nitric oxide (•NO, 30 Da) to give an ion at m/z 150.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | m/z (Predicted) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₉H₁₃N₂O₂]⁺ | 181 | Protonated Molecular Ion (ESI) |

| [M]⁺• | [C₉H₁₂N₂O₂]⁺• | 180 | Molecular Ion (EI) |

| [M-CH₃]⁺ | [C₈H₉N₂O₂]⁺ | 165 | Loss of a methyl radical |

| [M-NO₂]⁺ | [C₉H₁₂N]⁺ | 134 | Loss of a nitro radical |

Compound Index

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. tanta.edu.eg In organic molecules, the most common transitions are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

For this compound, the presence of the benzene ring, the nitro group (-NO₂), and the amino group (-NH₂) gives rise to characteristic electronic transitions. The nitro and amino groups act as chromophores, which are functional groups that absorb light in the UV-visible region. uobabylon.edu.iq The amino group is an auxochrome, a substituent that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. uobabylon.edu.iq

The expected electronic transitions for this compound include π → π* and n → π* transitions. tanta.edu.eg The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons in the pi orbitals of the aromatic ring. The n → π* transitions are of lower intensity and involve the promotion of non-bonding electrons from the nitrogen and oxygen atoms to antibonding pi orbitals.

While the specific UV-Vis spectrum for this compound is not available, data for related nitroanilines can provide insight. For example, the UV-Vis spectra of 2-nitroaniline (B44862), 3-nitroaniline (B104315), and 4-nitroaniline (B120555) all exhibit strong absorption bands in the UV and visible regions, which are attributed to intramolecular charge transfer from the amino group to the nitro group through the phenyl ring. researchgate.net The position of these absorption bands is sensitive to the substitution pattern on the aromatic ring.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful tool for investigating the structural and electronic properties of molecules. Density Functional Theory (DFT) calculations have been widely used to study nitroaniline derivatives.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

DFT calculations are frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule. For substituted nitroanilines, these calculations can provide detailed information on bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as 5-methyl-2-nitroaniline, have shown that geometries optimized using DFT methods, for example, with the B3LYP functional and a 6-311+G(d,p) basis set, are in good agreement with experimental data obtained from X-ray crystallography. researchgate.net

For this compound, it is expected that the amino and nitro groups will exhibit some degree of twisting relative to the plane of the benzene ring. Furthermore, an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the ortho-nitro group is a common feature in 2-nitroaniline derivatives, leading to the formation of a six-membered ring that enhances the planarity and stability of the molecule. scispace.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, referred to as the HOMO-LUMO gap, is a critical parameter for understanding the chemical reactivity, kinetic stability, and electronic properties of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. thaiscience.info

DFT calculations are a common method for determining the energies of the HOMO and LUMO and thus the HOMO-LUMO gap. researchgate.netyoutube.com While specific calculations for this compound are not available, a study on related compounds, p-isopropylaniline and p-nitroaniline, calculated their HOMO-LUMO gaps to be 5.2968 eV and 3.8907 eV, respectively, using the B3LYP/6-311G(d,p) method. thaiscience.info These values indicate that the presence of the electron-withdrawing nitro group significantly reduces the HOMO-LUMO gap compared to the alkyl-substituted aniline (B41778), thereby increasing its reactivity. thaiscience.info A similar trend would be expected for this compound, with the HOMO likely localized on the electron-rich amino group and benzene ring, and the LUMO centered on the electron-deficient nitro group. researchgate.net

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. thaiscience.info By solving the Schrödinger equation within the DFT framework (e.g., using the B3LYP functional with a 6-311G(d,p) basis set), fundamental electronic descriptors can be obtained. These include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). thaiscience.inforesearchgate.net

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. thaiscience.info A smaller gap generally implies higher reactivity and easier electronic excitation. For this compound, the amino group and aromatic ring are expected to contribute heavily to the HOMO, while the nitro group will dominate the LUMO, reflecting the molecule's donor-acceptor character.

| Property | Symbol | Predicted Characteristic |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | Relatively high energy, localized on amino group and ring |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Relatively low energy, localized on nitro group |

| HOMO-LUMO Energy Gap | ΔE | Relatively small, indicating potential for high reactivity |

| Dipole Moment | µ | Large, due to significant charge separation |

Theoretical prediction of spectroscopic properties can be achieved using methods like Time-Dependent Density Functional Theory (TD-DFT). This approach allows for the calculation of electronic transition energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum. researchgate.net

For this compound, the UV-Vis spectrum is expected to be characterized by strong absorption bands resulting from π → π* and intramolecular charge transfer (ICT) transitions. The primary electronic transition corresponding to the HOMO-LUMO gap will have significant ICT character, involving the transfer of electron density from the electron-rich amino-phenyl moiety to the electron-deficient nitro group. This ICT band is typically intense and appears at a relatively long wavelength (lower energy) compared to the localized π → π* transitions of the benzene ring.

Fluorescence in many nitroaromatic compounds is often weak or entirely quenched. This is because the excited state energy can be efficiently dissipated through non-radiative decay pathways, such as intersystem crossing, which is often facilitated by the presence of the nitro group. Therefore, this compound is predicted to be weakly fluorescent or non-fluorescent.

The charge transfer characteristics of this compound are a direct consequence of its molecular structure, which features a strong electron-donating group (amino) and a strong electron-withdrawing group (nitro) attached to a conjugating π-system (the benzene ring). This "push-pull" arrangement facilitates significant intramolecular charge transfer (ICT).

Computational analyses, including NBO and frontier molecular orbital (FMO) analysis, confirm this behavior. The HOMO is primarily located on the aniline part of the molecule, while the LUMO is concentrated on the nitrobenzene (B124822) part. The electronic transition from the HOMO to the LUMO, therefore, physically moves electron density from the donor end of the molecule to the acceptor end. NBO analysis further quantifies this by showing strong delocalization energies from the lone pairs of the amino nitrogen and the π-bonds of the ring into the antibonding orbitals of the nitro group. This inherent charge transfer is responsible for the molecule's large dipole moment and its characteristic electronic absorption spectrum.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By simulating the molecule's dynamics, one can explore its potential energy surface and identify stable conformations, transition states, and the energy barriers between them. acs.org

For this compound, conformational flexibility arises primarily from the rotation around two key single bonds: the C-N bond of the amino group and the C-C bond connecting the isopropyl group to the aromatic ring. MD simulations can track the trajectories of these rotations to determine the most energetically favorable orientations.

The simulation would likely reveal that the rotation of the isopropyl group has several local energy minima. researchgate.net The orientation of the amino group's hydrogen atoms relative to the bulky adjacent isopropyl group will also be a critical factor in determining the lowest energy conformer. By analyzing the simulation trajectory, a population distribution of different conformers at a given temperature can be obtained, providing a dynamic picture of the molecule's structural preferences. researchgate.net

In Silico Prediction of Reactivity and Stability

The reactivity and stability of this compound can be predicted in silico by integrating the results from various computational analyses.

Reactivity Sites: The MEP map is the most direct tool for predicting reactive sites. The negative potential on the nitro group's oxygen atoms indicates they are centers for electrophilic attack, while the positive potential on the amino hydrogens suggests they are sites for nucleophilic attack or deprotonation. thaiscience.info

Chemical Reactivity: The HOMO-LUMO energy gap (ΔE) is a primary indicator of global reactivity. A small ΔE, as is expected for this molecule, suggests high polarizability and a greater propensity to engage in chemical reactions. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), which measures resistance to charge transfer, and the electrophilicity index (ω), which quantifies the energy stabilization when the molecule accepts electrons. thaiscience.info

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness | η ≈ (E_LUMO - E_HOMO) / 2 | Measures resistance to deformation of electron cloud. Higher value indicates greater stability. |

| Chemical Potential | μ ≈ (E_HOMO + E_LUMO) / 2 | Measures the "escaping tendency" of electrons. |

| Electrophilicity Index | ω = μ² / (2η) | Quantifies the ability of a molecule to act as an electrophile. |

| Chemical Softness | S = 1 / (2η) | Reciprocal of hardness; a measure of reactivity. |

Reactivity and Derivatization of 2 Isopropyl 5 Nitroaniline

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 2-isopropyl-5-nitroaniline is activated towards electrophilic aromatic substitution by the ortho, para-directing amino and isopropyl groups. Conversely, the nitro group is a deactivating meta-director. The regioselectivity of these reactions is therefore a result of the cumulative directing effects of these substituents.

Nitration and Halogenation Studies

Further nitration of this compound is influenced by the existing substituents. The powerful ortho, para-directing amino group and the moderately activating ortho, para-directing isopropyl group will favor substitution at positions 4 and 6. However, the deactivating meta-directing nitro group at position 5 will direct incoming electrophiles to positions 2 and 6. The combined effect suggests that the most likely position for nitration would be position 6, which is ortho to the amino group and meta to the nitro group. Direct nitration of anilines can be problematic due to the strong activation of the ring, often leading to over-substitution and oxidation. byjus.comulisboa.pt To control the reaction, the amino group is often first protected by acetylation, which moderates its activating effect. libretexts.org

Halogenation of anilines is also a facile reaction. byjus.com Due to the high reactivity of the aniline (B41778) ring, direct halogenation often leads to polyhalogenated products. nih.gov For instance, the reaction of aniline with bromine water readily yields 2,4,6-tribromoaniline. byjus.com To achieve monosubstitution, the amino group is typically acetylated to reduce its activating influence. This strategy also introduces steric hindrance, which can favor substitution at the para position. chemistrysteps.com In the case of this compound, halogenation would be expected to occur at the positions activated by the amino and isopropyl groups, while considering the deactivating effect of the nitro group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ (Nitration) | 2-Isopropyl-4,5-dinitroaniline, 2-Isopropyl-5,6-dinitroaniline | The amino and isopropyl groups are ortho, para-directing, while the nitro group is meta-directing. The positions ortho and para to the activating groups are favored. |

| Br₂/FeBr₃ (Bromination) | 4-Bromo-2-isopropyl-5-nitroaniline, 6-Bromo-2-isopropyl-5-nitroaniline | Similar to nitration, the activating groups direct the incoming electrophile to the ortho and para positions. |

Alkylation and Acylation of the Aromatic Ring

Friedel-Crafts alkylation and acylation are fundamental reactions for introducing alkyl and acyl groups onto an aromatic ring. However, these reactions are generally not successful with strongly deactivated rings or rings containing an amino group. The amino group can react with the Lewis acid catalyst, forming a complex that deactivates the ring towards further electrophilic substitution. libretexts.org

To circumvent this issue, the amino group is typically protected, for example, by acetylation to form an amide. The resulting N-acetyl group is still an ortho, para-director but is less activating than the amino group, allowing for controlled Friedel-Crafts reactions. libretexts.org For this compound, after protection of the amino group, acylation would be directed by the N-acetyl and isopropyl groups to the positions ortho and para to them.

Reactions at the Amino Group

The amino group of this compound is a key site for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

Acylation and Sulfonylation

The primary amino group of this compound readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide produced. Acetylation, for example with acetic anhydride, is a common method for protecting the amino group during other reactions on the aromatic ring. libretexts.org

Similarly, sulfonylation of the amino group can be achieved by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction yields a sulfonamide. Sulfonamides are an important class of compounds with various applications. A mild, photoredox-catalyzed method for the sulfonylation of aniline derivatives with sulfinate salts has also been reported. nih.govrsc.org

Table 2: Representative Acylation and Sulfonylation Reactions of the Amino Group

| Reagent | Product Type | General Reaction Conditions |

| Acetic Anhydride | N-acetyl derivative | Base catalyst (e.g., pyridine) |

| p-Toluenesulfonyl chloride | N-sulfonyl derivative | Base catalyst (e.g., pyridine) |

Diazotization and Coupling Reactions

Primary aromatic amines, such as this compound, can be converted to diazonium salts through a process called diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C). byjus.combyjus.com The resulting diazonium salt is a versatile intermediate in organic synthesis.

The diazonium salt of this compound can then undergo coupling reactions with activated aromatic compounds, such as phenols and anilines, to form azo compounds. wikipedia.orgorganic-chemistry.org These azo compounds are often highly colored and are used as dyes. libretexts.org The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. wikipedia.org The position of coupling on the activated aromatic ring is typically para to the activating group, unless that position is blocked. libretexts.org

Table 3: Diazotization and Azo Coupling of this compound

| Step | Reagents | Intermediate/Product |

| 1. Diazotization | NaNO₂, HCl, 0-5 °C | 2-Isopropyl-5-nitrophenyldiazonium chloride |

| 2. Azo Coupling | Phenol | Azo dye |

| 2. Azo Coupling | N,N-Dimethylaniline | Azo dye |

Formation of Schiff Bases and Other Condensation Products

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. fud.edu.ngisca.in This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with acid catalysis. The formation of Schiff bases is a reversible reaction. Schiff bases derived from nitroanilines have been synthesized and their metal complexes studied for their potential biological activities. tsijournals.comekb.eg

Table 4: Schiff Base Formation from this compound

| Carbonyl Compound | Product Type | General Reaction Conditions |

| Benzaldehyde | N-(Phenylmethylene)-2-isopropyl-5-nitroaniline | Reflux in ethanol, acid catalyst |

| Acetone | N-(Propan-2-ylidene)-2-isopropyl-5-nitroaniline | Reflux in ethanol, acid catalyst |

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, significantly increasing the synthetic utility of this compound.

The reduction of the nitro group in this compound is a key transformation, leading to the corresponding aniline derivative, which is a valuable intermediate in the synthesis of various more complex molecules. The reduction can be controlled to yield different products depending on the reagents and reaction conditions employed.

The complete reduction of the nitro group to an amino group is a common transformation. For this compound, this has been achieved through catalytic hydrogenation. Specifically, the use of hydrogen gas with a palladium on carbon (Pd/C) catalyst is a documented method for the synthesis of 2-isopropyl-benzene-1,4-diamine. niph.go.jp Alternative conditions for the reduction of nitroarenes, which are likely applicable to this compound, include the use of zinc or iron in acetic acid.

Table 1: Potential Reduction Reactions of this compound Note: The following table includes both documented and potential reactions based on the general reactivity of nitroarenes, due to limited specific data for this compound.

| Starting Material | Product | Reagents and Conditions | Status |

| This compound | 2-Isopropyl-benzene-1,4-diamine | H₂, Pd/C, AcOH | Documented niph.go.jp |

| This compound | N-(4-amino-3-isopropylphenyl)hydroxylamine | Zn, NH₄Cl, H₂O | Potential |

| This compound | Bis(4-amino-3-isopropylphenyl)diazene oxide | NaAsO₂, NaOH or C₆H₁₂O₆, NaOH | Potential |

Nucleophilic Aromatic Substitution (SNAr) Potential

The presence of a strong electron-withdrawing nitro group on the aromatic ring of this compound suggests the potential for this compound to undergo nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. For SNAr to be efficient, a good leaving group (such as a halide) is typically required at a position ortho or para to the nitro group.

In the case of this compound, there is no inherent leaving group. Therefore, for this compound to participate in SNAr reactions, it would first need to be functionalized with a suitable leaving group, for example, through diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a halide. If such a derivative were prepared (e.g., 2-chloro-1-isopropyl-4-nitrobenzene), the nitro group would activate the ring towards nucleophilic attack.

Due to the lack of specific documented SNAr reactions for derivatives of this compound, the following table illustrates the potential for such reactions based on the general principles of SNAr on activated nitroarenes.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions of a Halogenated Derivative of this compound Note: This table is illustrative and assumes the prior synthesis of a suitable halogenated precursor.

| Starting Material | Nucleophile | Potential Product |

| 2-Chloro-1-isopropyl-4-nitrobenzene | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-1-isopropyl-4-nitrobenzene |

| 2-Chloro-1-isopropyl-4-nitrobenzene | Ammonia (NH₃) | 2-Amino-1-isopropyl-4-nitrobenzene |

| 2-Chloro-1-isopropyl-4-nitrobenzene | Sodium hydrosulfide (B80085) (NaSH) | 2-Thio-1-isopropyl-4-nitrobenzene |

Catalytic Transformations

Modern organic synthesis heavily relies on catalytic methods to achieve efficient and selective transformations. For a molecule like this compound, several catalytic strategies could be envisioned for its derivatization.

Cross-coupling reactions are a powerful class of reactions for the formation of carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium, copper, or nickel. For this compound to be a substrate in a typical cross-coupling reaction, it would generally require conversion of one of its functional groups into a suitable coupling partner, such as a halide or a triflate (from the corresponding phenol).

For instance, if the amino group were converted to a bromide via a Sandmeyer reaction, the resulting 2-bromo-1-isopropyl-4-nitrobenzene (B1370149) could participate in a variety of cross-coupling reactions. Suzuki coupling with a boronic acid, Heck coupling with an alkene, or Buchwald-Hartwig amination with an amine are all plausible transformations that would allow for the introduction of new substituents onto the aromatic ring.

As there is no direct literature on the cross-coupling reactions of this compound, the table below provides potential transformations of a hypothetical halo-derivative.

Table 3: Potential Cross-Coupling Reactions of a Halogenated Derivative of this compound Note: This table is illustrative and assumes the prior synthesis of a suitable halogenated precursor.

| Starting Material | Coupling Partner | Reaction Type | Catalyst System (Example) | Potential Product |

| 2-Bromo-1-isopropyl-4-nitrobenzene | Phenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-1-isopropyl-4-nitrobenzene |

| 2-Bromo-1-isopropyl-4-nitrobenzene | Styrene | Heck Coupling | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-(2-phenylethenyl)-1-isopropyl-4-nitrobenzene |

| 2-Bromo-1-isopropyl-4-nitrobenzene | Aniline | Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOt-Bu | N-phenyl-2-isopropyl-5-nitroaniline |

Metal-Catalyzed Transformations for Advanced Derivatives

Beyond traditional cross-coupling reactions, other metal-catalyzed transformations could be employed to synthesize advanced derivatives from this compound. For example, the amino group can direct C-H activation reactions, allowing for the functionalization of the carbon-hydrogen bonds on the aromatic ring.

While specific examples for this compound are not available, rhodium and palladium catalysts are known to mediate the ortho-C-H functionalization of anilines. In the case of this compound, the amino group could direct the catalyst to functionalize the C-H bond at the 6-position.

Another potential transformation is the catalytic reduction of the nitro group, as mentioned in section 4.3.1, which is a metal-catalyzed process. The resulting diamine is a versatile precursor for the synthesis of heterocycles, polymers, and other complex molecules. A documented, albeit non-catalytic in the traditional cross-coupling sense, transformation is the Sandmeyer reaction, where the amino group of this compound is converted to a hydroxyl group. niph.go.jp This reaction involves diazotization with sodium nitrite in the presence of sulfuric acid, followed by heating.

Given the limited specific research on advanced metal-catalyzed transformations of this compound, the focus remains on its potential as a substrate based on the known reactivity of similar anilines and nitroarenes.

Potential Applications and Future Research Directions of 2 Isopropyl 5 Nitroaniline

Advanced Materials Science Applications

The unique electronic and structural characteristics of 2-isopropyl-5-nitroaniline make it a valuable precursor and building block in the synthesis of novel functional materials.

Precursor for Dyes and Pigments

Aromatic nitroanilines are foundational components in the synthesis of a wide range of colorants, particularly azo dyes. The primary amine group (-NH₂) on the this compound molecule can be readily converted into a diazonium salt. This intermediate is highly reactive and can be coupled with various aromatic compounds (coupling components) to form chromophores responsible for color.

Research on analogous compounds, such as 2-methoxy-5-nitroaniline, has demonstrated the synthesis of disazo disperse dyes that produce a spectrum of shades with good colorfastness on synthetic fibers like polyester. researchgate.net These studies show that substituents on the nitroaniline ring play a crucial role in determining the final properties of the dye, including its color, lightfastness, and affinity for different fabrics. The isopropyl group in this compound is expected to enhance the solubility of the resulting dyes in organic solvents and polymer matrices, potentially improving dyeing processes and the stability of pigmented preparations. google.com

Table 1: Potential Dye Characteristics Based on Nitroaniline Precursors

| Precursor Class | Resulting Dye Type | Potential Color Range | Applicable Fibers | Anticipated Influence of Isopropyl Group |

|---|---|---|---|---|

| Substituted Nitroanilines | Azo / Disazo Disperse Dyes | Yellow to Orange/Red | Polyester, Nylon | Improved solubility, potentially enhanced sublimation fastness |

Building Block for Optoelectronic Materials

The molecular structure of this compound is inherently suited for applications in optoelectronics, particularly in the field of nonlinear optics (NLO). NLO materials can alter the properties of light, such as its frequency, and are essential for technologies like lasers and optical data storage. A key requirement for NLO activity is a molecule with significant charge asymmetry.

In this compound, the electron-donating amine group and the electron-withdrawing nitro group create a strong intramolecular charge-transfer system. This electronic asymmetry is a known characteristic of NLO-active chromophores. Studies on the related compound, meta-nitroaniline (m-NA), have shown its capability for second harmonic generation (SHG), a process that doubles the frequency of light passing through it. researchgate.net By incorporating this compound as a guest molecule into a host polymer matrix, it is possible to create materials with significant NLO properties, paving the way for its use in advanced optical devices. researchgate.net

Polymer and Monomer Synthesis

The amine functionality of this compound allows it to act as a monomer in various polymerization reactions. It can be used in the synthesis of modified polyanilines, a class of conducting polymers with wide-ranging applications. The incorporation of the isopropyl and nitro-substituted ring into the polymer backbone can be used to fine-tune the resulting polymer's electrical conductivity, solubility, and processing characteristics. Research on the copolymerization of aniline (B41778) with other substituted anilines has shown that such modifications can significantly alter the properties of the final material for applications like corrosion protection. researchgate.net

Furthermore, the compound can be integrated into other polymer systems, such as epoxy resins or benzoxazines, to impart specific properties. semanticscholar.org The presence of the nitro group can enhance the thermal stability and modify the dielectric properties of the resulting polymer, while the isopropyl group can improve its processability.

Design of Smart Materials with Tunable Properties

Smart materials are designed to respond to external stimuli, such as light, heat, or pH. The unique combination of functional groups in this compound makes it a candidate for designing such materials. Polymers incorporating this molecule could exhibit tunable optoelectronic properties, where their NLO response could be switched or modulated by an external signal.

Moreover, combining its potential role in polymer synthesis with its biological activity opens avenues for creating smart antimicrobial surfaces. For instance, a polymer containing this compound could be designed to release the antimicrobial agent or exhibit enhanced antimicrobial activity in response to specific environmental triggers, such as a change in pH or the presence of bacteria.

Biological Activity and Pharmaceutical Relevance

Preliminary research and studies on structurally similar compounds indicate that this compound possesses noteworthy biological activity.

Antimicrobial Properties

Derivatives of nitroaniline have shown considerable promise as antimicrobial agents. A study focusing on a series of 2-methyl-5-nitroaniline (B49896) derivatives demonstrated good antimicrobial activity when tested against various pathogens. researchgate.net This suggests a strong likelihood that this compound, with its similar structure, would also exhibit antimicrobial properties. The mechanism of action is often linked to the nitro group, which can interfere with microbial metabolic processes.

Further research into polyaniline (PANI) doped with aromatic nitro compounds has shown enhanced antimicrobial efficacy compared to undoped PANI. arabjchem.org These doped polymers were effective against a broad spectrum of Gram-positive and Gram-negative bacteria as well as fungi. arabjchem.org This indicates that integrating this compound into a polymer matrix could create materials with potent and durable antimicrobial activity for use in medical devices, coatings, and textiles.

Table 2: Spectrum of Microbes Tested Against Related Nitro Compounds

| Microorganism Type | Specific Examples | Observed Effect |

|---|---|---|

| Gram-Positive Bacteria | Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis | Inhibition of growth |

| Gram-Negative Bacteria | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella enterica | Inhibition of growth |

| Fungus | Candida albicans | Inhibition of growth |

Antibacterial Activity (Gram-positive and Gram-negative)

The investigation of nitroaniline derivatives for antimicrobial properties is an active area of research. Studies on compounds structurally related to this compound, such as 2-methyl-5-nitroaniline derivatives, have been undertaken to determine their efficacy against various bacterial strains. researchgate.net These studies often involve screening against both Gram-positive and Gram-negative bacteria to establish the spectrum of activity. researchgate.net The general findings suggest that the nitroaniline scaffold can be a viable starting point for the development of new antibacterial agents. researchgate.net However, specific research detailing the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria is not prominently available in the current body of literature.

Antifungal Activity

Substituted nitrobenzenes and nitroanilines have been evaluated for their fungitoxicity against a range of fungal species. nih.gov Research has demonstrated that certain halogenated nitroanilines possess significant antifungal activity, warranting further investigation. nih.gov The presence of the nitro group and the aniline moiety are considered important for this biological activity. While the broader class of compounds shows promise, specific data on the antifungal efficacy of this compound is not currently available in published studies. Further research would be necessary to determine its potential as an antifungal agent.

Enzyme Inhibition Potential (e.g., Elastase, Kinases)

The inhibition of specific enzymes is a critical mechanism for many therapeutic agents. Kinases, for example, are a major target in cancer therapy. Research into kinase inhibitors has explored a wide variety of chemical structures. Notably, synthetic pathways utilizing derivatives of nitroaniline, such as 2-methoxy-5-nitroaniline, have been employed to produce compounds that are then tested for their ability to inhibit kinases like CSNK2A. nih.gov In one study, an ortho-methoxy aniline derivative showed potent in-cell target engagement for CSNK2A and improved selectivity. nih.gov This suggests that the aniline scaffold present in this compound could potentially be modified to create effective enzyme inhibitors. However, direct studies on the enzyme inhibition profile of this compound itself, particularly against targets like elastase or specific kinases, have not been reported.

Cytotoxic Activity against Cancer Cell Lines

The evaluation of a compound's ability to kill cancer cells is a primary step in the development of new anticancer drugs. This is typically assessed through in vitro cytotoxicity assays against various cancer cell lines.

While direct cytotoxic studies on this compound are not detailed in the available research, the methodology for such investigations is well-established. Human cancer cell lines such as HepG2 (hepatocellular carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma) are standard models for these assays. jksus.orgrsc.org The cytotoxic effect is typically quantified by the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For context, studies on other novel compounds, such as certain benzimidazole (B57391) derivatives and phosphomolybdate-based solids, have shown significant cytotoxic effects against these cell lines. jksus.orgrsc.org For example, a novel benzimidazole molecule demonstrated potent cytotoxic action against A549 and HepG2 with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org

To illustrate how such data is presented, the following table shows the cytotoxic activity of a different compound, a phosphomolybdate-based hybrid solid, against these common cell lines.

| Cell Line | Cancer Type | Compound | IC50 (μmol L⁻¹) |

| HepG2 | Human Liver Cancer | Phosphomolybdate Hybrid | 33.79 |

| A549 | Human Lung Cancer | Phosphomolybdate Hybrid | 25.17 |

| MCF-7 | Human Breast Cancer | Phosphomolybdate Hybrid | 32.11 |

| Data sourced from a study on a phosphomolybdate-based hybrid solid for illustrative purposes. rsc.org |

Further research would be required to determine the specific IC50 values for this compound against these and other cancer cell lines.

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to a specific protein target. sphinxsai.com This in silico method is a crucial tool in modern drug design, helping to identify potential biological targets and understand the molecular basis of a compound's activity before undertaking extensive laboratory work. sphinxsai.com The process involves modeling the three-dimensional structures of both the ligand (the compound) and the protein and then using algorithms to find the most likely binding poses and estimate the binding affinity. Studies on novel nitroimidazole analogs, for instance, have used molecular docking to investigate their binding within the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pockets of HIV-1 reverse transcriptase. sphinxsai.com Although no specific molecular docking studies for this compound have been reported in the available literature, this would be a logical step in evaluating its potential as a targeted therapeutic agent.

Development of Fluorescent Probes and Bioanalytical Tools

Fluorescent probes are molecules that can be used to detect and visualize specific ions, molecules, or changes in the cellular environment. Their development is a significant area of bioanalytical chemistry. There is currently no available information in the scientific literature to suggest that this compound has been utilized in the development of fluorescent probes or other bioanalytical tools.

Environmental and Degradation Studies of this compound

The environmental impact of nitroaromatic compounds, including isomers of nitroaniline, is a significant area of research due to their widespread industrial use and potential persistence in ecosystems. asm.org The electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, makes these compounds generally resistant to oxidative degradation. asm.org This section explores the known degradation pathways, environmental fate, and analytical methodologies relevant to understanding the behavior of this compound in the environment, drawing upon research conducted on closely related nitroaniline compounds.

Biodegradation Pathways of Nitroanilines

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds, often utilizing them as sources of carbon, nitrogen, and energy. asm.orgdtic.mil The biodegradation of nitroanilines can proceed through different pathways depending on the microbial species and the presence or absence of oxygen. slideshare.netresearchgate.net

Microbial degradation of nitroaromatic compounds follows two primary routes: aerobic and anaerobic pathways. slideshare.net

Aerobic Degradation : In the presence of oxygen, bacteria can employ oxidative strategies to break down nitroanilines. Mono- and dioxygenase enzymes can hydroxylate the aromatic ring, which can lead to the removal of the nitro group as nitrite (B80452) and subsequent ring cleavage. nih.govnih.gov For instance, the degradation of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus species is initiated by a monooxygenase that replaces the nitro group with a hydroxyl group. nih.govplos.org Another aerobic strategy involves the initial reduction of the nitro group to a hydroxylamine (B1172632), which then undergoes an enzyme-catalyzed rearrangement to form hydroxylated compounds that are substrates for ring-fission reactions. nih.gov

Anaerobic Degradation : Under anaerobic conditions, the primary mechanism is the reduction of the nitro group. slideshare.netnih.gov Nitroreductase enzymes sequentially reduce the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group, forming the corresponding aromatic amines. slideshare.netresearchgate.net While this process can detoxify the initial compound, the resulting aromatic amines can sometimes be carcinogenic and more persistent. researchgate.net The complete mineralization of a nitroaromatic compound by a single anaerobic strain is considered rare. slideshare.net